

Application Notes and Protocols for 8-Ethoxy-5-nitroquinoline in Organic Synthesis

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Compound of Interest

Compound Name: 8-Ethoxy-5-nitroquinoline

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **8-Ethoxy-5-nitroquinoline** as a versatile building block in organic synthesis, with a focus on its application in the development of novel bioactive molecules. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Introduction

8-Ethoxy-5-nitroquinoline is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the nitro group at the 5-position and the ethoxy group at the 8-position activates the quinoline ring for various chemical modifications. The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization, such as in the synthesis of compounds with potential antimalarial and antibacterial properties.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **8-Ethoxy-5-nitroquinoline** and its primary reduction product, 8-Ethoxy-5-aminoquinoline, are presented below.

Property	8-Ethoxy-5-nitroquinoline	8-Ethoxy-5-aminoquinoline
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃ [2]	C ₁₁ H ₁₂ N ₂ O
Molecular Weight	218.21 g/mol [2]	188.23 g/mol
Appearance	Yellowish solid	Brownish solid[3]
Melting Point	Not available	142 °C (for the analogous 8-methoxy derivative)[3]
Solubility	Soluble in hot hydrochloric acid, very slightly soluble in alcohol and diethyl ether.[4]	Soluble in chloroform.[3]

Applications in Organic Synthesis

The primary application of **8-Ethoxy-5-nitroquinoline** is as a precursor to 8-Ethoxy-5-aminoquinoline. This transformation is a critical step in the synthesis of more complex molecules, particularly those with therapeutic potential. The resulting amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce diverse functionalities.

Synthesis of 8-Ethoxy-5-aminoquinoline

The reduction of the nitro group in **8-Ethoxy-5-nitroquinoline** to an amine is a high-yielding and straightforward transformation. Several methods can be employed for this reduction, with the use of tin(II) chloride or metallic tin in acidic media being a common and efficient approach. [3]

Building Block for Bioactive Molecules

Substituted 8-aminoquinolines are a well-established class of compounds with significant biological activity, most notably as antimalarial agents.[1] The 8-aminoquinoline scaffold is a key component of drugs like primaquine. By using **8-Ethoxy-5-nitroquinoline** as a starting material, researchers can synthesize novel 8-aminoquinoline derivatives and explore their potential as new therapeutic agents. For instance, a series of 1-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids have been prepared and evaluated for their antibacterial activity.[5]

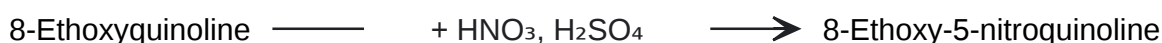
Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **8-Ethoxy-5-nitroquinoline** and its subsequent reduction to 8-Ethoxy-5-aminoquinoline.

Protocol 1: Synthesis of 8-Ethoxy-5-nitroquinoline

This protocol is adapted from the synthesis of the analogous 8-methoxy-5-nitroquinoline.^{[3][6]}

Reaction Scheme:



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Caption: Synthesis of **8-Ethoxy-5-nitroquinoline**.

Materials:

- 8-Ethoxyquinoline
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Crushed Ice
- Deionized Water
- Methanol (for recrystallization)

Procedure:

- In a flask, carefully mix 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is kept cool in an ice bath.

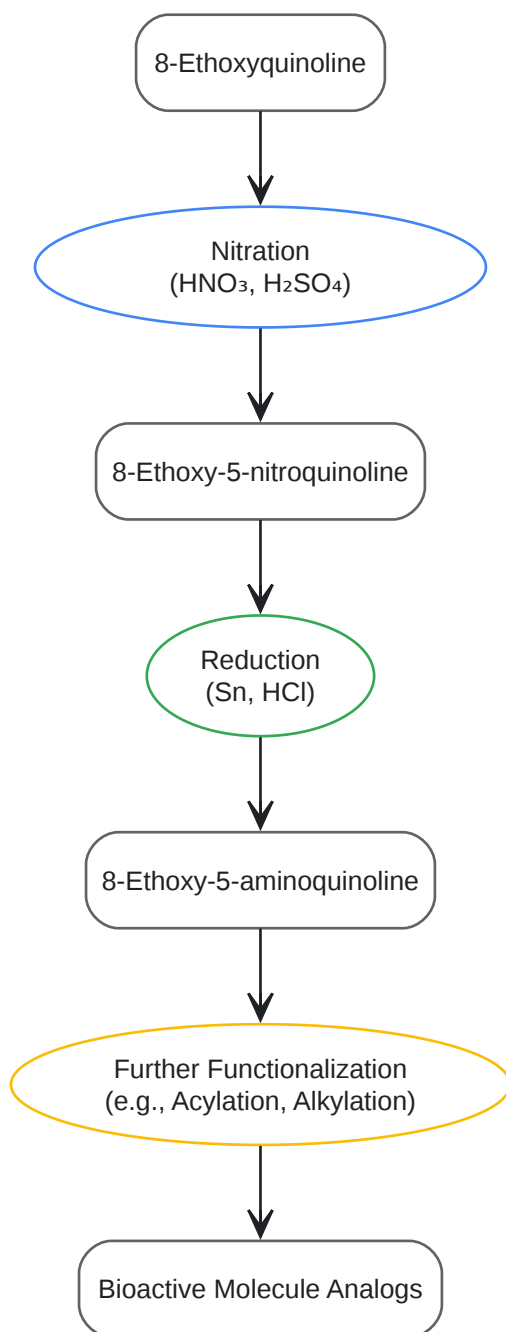
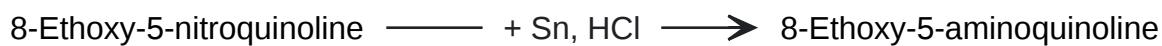
- To the cold nitrating mixture, slowly add the starting 8-ethoxyquinoline with constant shaking to ensure complete dissolution.
- The reaction is typically complete within 10-15 minutes.
- Pour the reaction mixture into a beaker containing cold water or crushed ice. A yellow precipitate of **8-Ethoxy-5-nitroquinoline** will form.
- Filter the precipitate under vacuum and wash with cold water.
- Dry the crude product over anhydrous calcium chloride.
- Recrystallize the solid from methanol to obtain the purified **8-Ethoxy-5-nitroquinoline**.

Expected Yield: A 77% yield was reported for the analogous 5-nitro-8-methoxyquinoline.[6]

Protocol 2: Synthesis of 8-Ethoxy-5-aminoquinoline

This protocol is adapted from the reduction of the analogous 5-nitro-8-methoxyquinoline.[3]

Reaction Scheme:



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